molecular formula C25H23N3O3 B2570167 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 1904018-26-3

1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B2570167
CAS No.: 1904018-26-3
M. Wt: 413.477
InChI Key: XFIIMWXUGNDSLQ-UHFFFAOYSA-N
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Description

This compound, 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, is a sophisticated synthetic molecule designed for advanced chemical biology and drug discovery research. Its structure integrates a hydantoin (imidazolidine-2,4-dione) core, a known privileged scaffold in medicinal chemistry that is frequently associated with modulation of enzymatic activity (source) . This core is further functionalized with a phenyl substituent and linked to a naphthalene moiety via a piperidine carboxamide bridge. The naphthalene ring system is a common pharmacophore that can facilitate interaction with hydrophobic binding pockets in a variety of protein targets, such as kinases and GPCRs (source) . The piperidine linker introduces conformational restraint and can influence the molecule's overall pharmacokinetic properties. Consequently, this molecule is of significant interest as a chemical probe for investigating novel biological pathways, particularly in the context of developing inhibitors for protein-protein interactions or enzymes where the juxtaposition of aromatic and heterocyclic systems is critical for binding affinity. Researchers can utilize this compound in high-throughput screening campaigns, as a starting point for structure-activity relationship (SAR) studies, or as a key intermediate in the synthesis of more complex chemical libraries aimed at unexplored therapeutic targets.

Properties

IUPAC Name

1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-23-17-27(25(31)28(23)20-9-2-1-3-10-20)19-13-15-26(16-14-19)24(30)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,19H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIMWXUGNDSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene-1-carbonyl chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride.

    Nucleophilic substitution: The naphthalene-1-carbonyl chloride is then reacted with piperidine to form 1-(naphthalene-1-carbonyl)piperidine.

    Formation of the imidazolidine-2,4-dione ring: This involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the piperidine and imidazolidine-2,4-dione moieties can interact with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) in analogs like rac-1aa enhance metabolic stability but may reduce solubility .
  • The benzothiadiazole analog () introduces sulfur, which could improve binding to metal-containing enzymes or alter redox properties .

Physicochemical Properties

Property Target Compound (Estimated) rac-1x 7-Methoxybenzofuran Analog Benzothiadiazole Analog
Molecular Weight ~421 g/mol (C24H21N3O3) 346.8 g/mol 433.5 g/mol 421.5 g/mol
Optical Activity Not reported [α]D20 = +50° (96% ee) Not reported Not reported
Synthetic Yield Not reported 85% (post-deracemization) Not reported Not reported
Key Functional Groups Naphthalene, hydantoin, piperidine Chlorophenyl, cyclopropyl Methoxybenzofuran Benzothiadiazole

Analysis :

  • The target compound’s higher molecular weight (estimated) compared to rac-1x suggests reduced solubility but enhanced lipophilicity, which may influence membrane permeability.

Biological Activity

1-[1-(Naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring , a piperidine ring , and an imidazolidine-2,4-dione moiety. Its IUPAC name is this compound, and it has the following molecular formula:

C25H23N3O3C_{25}H_{23}N_{3}O_{3}

The primary biological target of this compound is the CCR3 receptor in human eosinophils. The compound acts by displacing the ligand eotaxin , which leads to a reduction in eosinophil chemotaxis and potentially decreases inflammation. This action is significant in conditions characterized by eosinophilic inflammation, such as asthma and allergic responses.

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies involving derivatives of naphthalimide have shown that compounds with similar structures can effectively target cancer cells by intercalating DNA and inhibiting topoisomerase activity. The efficacy of these compounds was assessed using both non-cancerous fibroblast (3T3) cells and breast cancer (4T1) cell lines, revealing a dose-dependent cytotoxic effect .

Table of Biological Activity

Activity Cell Line IC50 Value (μM) Mechanism
Cytotoxicity3T3>20Minimal toxicity observed
Cytotoxicity4T110–15DNA intercalation and topoisomerase inhibition

Case Studies

A recent study highlighted the synthesis and characterization of related naphthalimide derivatives that demonstrated promising anticancer activity. The compounds were evaluated for their effects on cell viability, showing significant cytotoxic effects against breast cancer cells while maintaining safety profiles against normal cells .

Q & A

Q. How can researchers optimize pharmacokinetic properties without altering core pharmacophores?

  • Strategies :
  • Prodrug design : Esterify the imidazolidine-dione carbonyls to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Improve solubility and reduce hepatic first-pass metabolism .

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